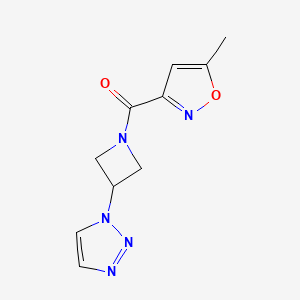

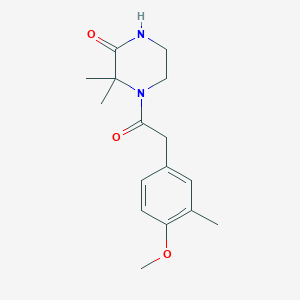

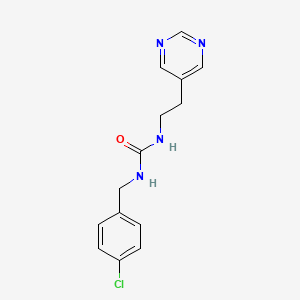

2-(3-甲基吡唑-1-基)苯甲酸

货号 B2418047

CAS 编号:

1020703-44-9

分子量: 202.213

InChI 键: NWGNIDQETDJEDN-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

1. Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies

- Summary of Application: This study involves experimental and theoretical investigations on the optimized geometrical structure, electronic and vibrational features of a benzoic acid derivative .

- Methods of Application: The B3LYP/6-311++G(d,p) basis set was used for the investigations. The Vibrational Energy Distribution Analysis (VEDA) program was used to perform the vibrational assignments and calculate the Potential Energy Distribution (PED) .

- Results or Outcomes: The acquired FT-IR and FT Raman data were used to complete the vibrational assignment and characterization of the compound fundamental modes. Theoretical and actual NMR chemical shifts were found to be quite similar .

2. Synthesis and Application of Novel Urea–Benzoic Acid Functionalized Magnetic Nanoparticles

- Summary of Application: This research involves the synthesis and application of a new urea–benzoic acid containing ligand for the functionalization of silica coated magnetic nanoparticles .

- Methods of Application: The resulting structure, namely Fe3O4@SiO2@(CH2)3–urea benzoic acid, was characterized through different techniques including FT-IR, SEM, EDX-Mapping, VSM and TGA/DTG analysis .

- Results or Outcomes: The catalyst was recovered and reused for four successive runs without significant reduction in yield of the model reaction .

3. Selective Oxidation of Benzyl Alcohol

- Summary of Application: Benzoic acid, as the simplest organic aromatic acid, finds extensive applications in the fields of medicine, food, and the chemical industry .

4. Synthesis of 2,3-Disubstituted Thiazolidin-4-Ones and Hexahydroquinolines

- Summary of Application: This research involves the synthesis and application of a new urea–benzoic acid containing ligand for the functionalization of silica coated magnetic nanoparticles .

- Methods of Application: The resulting structure, namely Fe3O4@SiO2@(CH2)3–urea benzoic acid, was characterized through different techniques including FT-IR, SEM, EDX-Mapping, VSM and TGA/DTG analysis .

- Results or Outcomes: The catalyst was recovered and reused for four successive runs without significant reduction in yield of the model reaction .

5. Cannizzaro Reaction

- Summary of Application: The Cannizzaro reaction involves the base-induced disproportionation of an aldehyde lacking a hydrogen atom in the alpha position .

- Methods of Application: The reaction is conducted with sodium or potassium hydroxide .

- Results or Outcomes: The oxidation product is a salt of a carboxylic acid and the reduction product is an alcohol .

6. Purification - Recrystallization of Benzoic Acid

- Summary of Application: This experiment involves the purification of benzoic acid through recrystallization .

- Methods of Application: The chilled mixture is poured into the Buchner funnel. The water filters quickly and all the crystals are removed from the flask using a spatula or stirring rod .

- Results or Outcomes: The result is purified benzoic acid .

7. Multistep Synthesis

- Summary of Application: This experiment involves a multistep synthesis starting with benzaldehyde. The sequence includes the conversion of benzaldehyde to benzoin using the vitamin, thiamin, as a catalyst. In the second step, the benzoin is oxidized to benzil through the use of an oxidizing agent .

- Methods of Application: The reaction is performed at room temperature for 24 hours or more. Freshly distilled benzaldehyde is used .

8. Benzylic Bromination and Benzylic Oxidation

- Summary of Application: The carbon adjacent to an aromatic ring – the “benzylic” carbon – can participate in several useful and interesting reactions. Today we’ll provide examples and mechanisms for two key examples: benzylic bromination and benzylic oxidation .

9. Benzo[1,2,3]dithiazole Compounds

属性

IUPAC Name |

2-(3-methylpyrazol-1-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8-6-7-13(12-8)10-5-3-2-4-9(10)11(14)15/h2-7H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWGNIDQETDJEDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=CC=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-methylpyrazol-1-yl)benzoic Acid | |

CAS RN |

1020703-44-9 |

Source

|

| Record name | 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

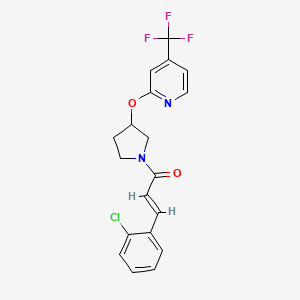

![4-Phenyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]oxane-4-carboxamide](/img/structure/B2417964.png)

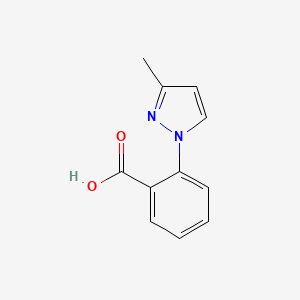

![(E)-2,6-dimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2417971.png)

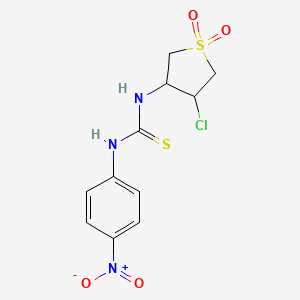

![(E)-2-cyano-3-[2-(difluoromethoxy)phenyl]-N-octylprop-2-enamide](/img/structure/B2417972.png)

![4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid](/img/structure/B2417973.png)

![3-(benzo[d][1,3]dioxol-5-yl)-2-ethyl-7-isopropoxy-6-propyl-4H-chromen-4-one](/img/structure/B2417980.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2417982.png)